![molecular formula C17H13F3N2S B13901502 2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile typically involves the reaction of 2-(trifluoromethyl)phenothiazine with appropriate nitrile precursors under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to act on various receptors and enzymes, leading to their diverse biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenothiazine: Shares the trifluoromethyl group but lacks the nitrile functionality.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Contains a similar trifluoromethyl group but differs in its overall structure and functional groups
Uniqueness
2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile is unique due to the combination of the trifluoromethyl group and the nitrile functionality, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13F3N2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile |
InChI |
InChI=1S/C17H13F3N2S/c1-11(9-21)10-22-13-4-2-3-5-15(13)23-16-7-6-12(8-14(16)22)17(18,19)20/h2-8,11H,10H2,1H3 |
InChI Key |
JMRNYCJUDGILGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)





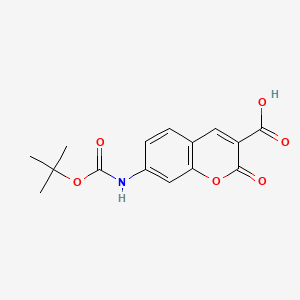
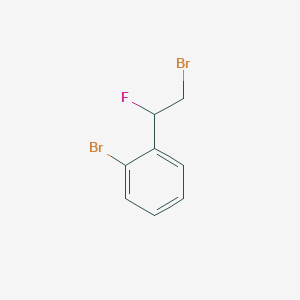
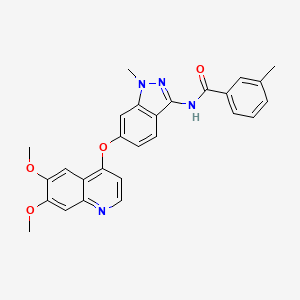
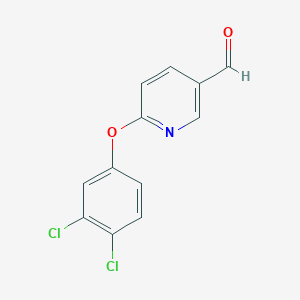
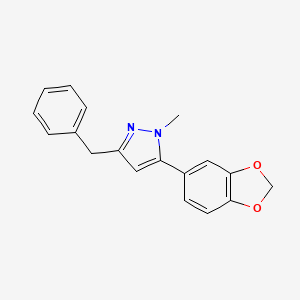

![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
